
5-ブロモ-1-(ピリジン-3-イルメチル)ピリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a heterocyclic compound that features a bromine atom and a pyridin-3-ylmethyl group attached to a pyridin-2(1H)-one core
科学的研究の応用
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It can serve as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological or oncological pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or photonic properties.
Biological Studies: It may be employed in the study of enzyme inhibition or as a ligand in receptor binding assays.
作用機序
The mechanism of action of imidazole and its derivatives is diverse and depends on the specific compound. For example, some imidazole derivatives show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
The safety and hazards of imidazole and its derivatives depend on the specific compound. Some imidazole derivatives are commercially available drugs in the market such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .
将来の方向性
The future directions of research on imidazole and its derivatives could include the development of new drugs that overcome the problems of antimicrobial resistance . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases . So, there is a great importance of heterocyclic ring containing drugs .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of 1-(pyridin-3-ylmethyl)pyridin-2(1H)-one. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridin-2(1H)-one core can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in Suzuki, Heck, or Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiolate in polar solvents.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amino derivative, while a Suzuki coupling reaction would produce a biaryl compound.
類似化合物との比較
Similar Compounds
1-(Pyridin-3-ylmethyl)pyridin-2(1H)-one: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.
5-Iodo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one: Contains an iodine atom, which may affect its reactivity and use in coupling reactions.
Uniqueness
The presence of the bromine atom in 5-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one makes it particularly useful in substitution and coupling reactions, offering a balance between reactivity and stability. This compound’s unique structure allows for versatile applications in various fields, distinguishing it from its analogs.
特性
IUPAC Name |
5-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-4-11(15)14(8-10)7-9-2-1-5-13-6-9/h1-6,8H,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOIKHLGYIJSIJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=C(C=CC2=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-fluorobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2389363.png)

![(E)-3-[1-(furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B2389365.png)
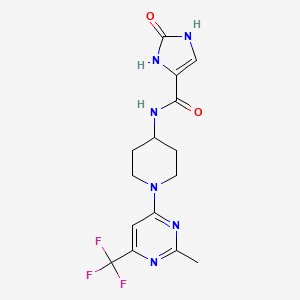
![2-(3,4-dimethylphenyl)-N-[3-(2-methylsulfanylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene]acetamide](/img/structure/B2389368.png)

![Racemic-(6S,8Ar)-Tert-Butyl 6-(Hydroxymethyl)Hexahydropyrrolo[1,2-A]Pyrazine-2(1H)-Carboxylate](/img/structure/B2389371.png)
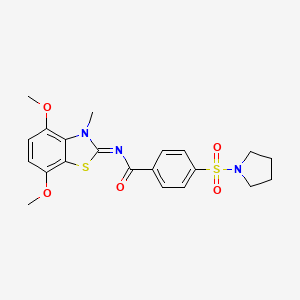
![N-[2-(2-methylpiperidin-1-yl)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
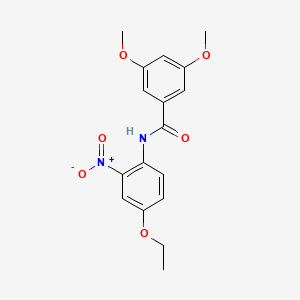

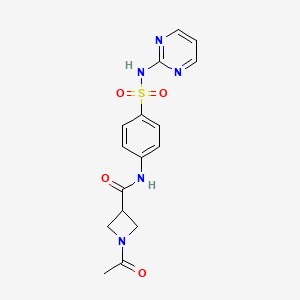
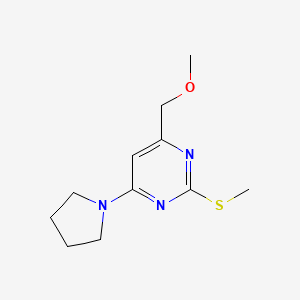
![N-[2-(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2389384.png)
